REACTION_CXSMILES
|
[F:1][C:2]([F:13])([F:12])[C:3]1[CH:4]=[C:5]([C:9](=O)[CH3:10])[CH:6]=[CH:7][CH:8]=1.CC(C)([O-])C.[K+].[CH3:20][S:21][C:22](SC)=[CH:23][C:24]([C:26]1[CH:31]=[CH:30][C:29]([C:32]([F:35])([F:34])[F:33])=[CH:28][CH:27]=1)=O.C([O-])(=O)C.[NH4+:42].[OH-].[Na+]>C(O)(=O)C.O1CCCC1>[F:1][C:2]([F:13])([F:12])[C:3]1[CH:4]=[C:5]([C:9]2[CH:10]=[C:22]([S:21][CH3:20])[CH:23]=[C:24]([C:26]3[CH:31]=[CH:30][C:29]([C:32]([F:35])([F:34])[F:33])=[CH:28][CH:27]=3)[N:42]=2)[CH:6]=[CH:7][CH:8]=1 |f:1.2,4.5,6.7|
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Name
|
|
Quantity
|
0.9 g
|
Type
|
reactant
|
Smiles
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CC(C)([O-])C.[K+]
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Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
CSC(=CC(=O)C1=CC=C(C=C1)C(F)(F)F)SC
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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[OH-].[Na+]
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
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C(C)(=O)[O-].[NH4+]
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Name
|
|
Quantity
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20 mL
|
Type
|
solvent
|
Smiles
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C(C)(=O)O
|
Name
|
|
Quantity
|
0.64 g
|
Type
|
reactant
|
Smiles
|
FC(C=1C=C(C=CC1)C(C)=O)(F)F
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
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Type
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CUSTOM
|
Details
|
by stirring for 30 minutes
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
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by stirring for 1 hour
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Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
reaction
|
Type
|
WAIT
|
Details
|
was carried out for 3 hours
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
under reflux
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Type
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DISTILLATION
|
Details
|
while distilling away tetrahydrofuran
|
Type
|
CUSTOM
|
Details
|
The reaction liquid
|
Type
|
EXTRACTION
|
Details
|
the neutralized solution was extracted twice with 50 ml portion of ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
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Details
|
The extract was dried with anhydrous magnesium sulfate
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Type
|
DISTILLATION
|
Details
|
Ethyl acetate was distilled away under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residues were recrystallized from isopropanol
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
FC(C=1C=C(C=CC1)C1=NC(=CC(=C1)SC)C1=CC=C(C=C1)C(F)(F)F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.4 g | |
YIELD: CALCULATEDPERCENTYIELD | 99.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |